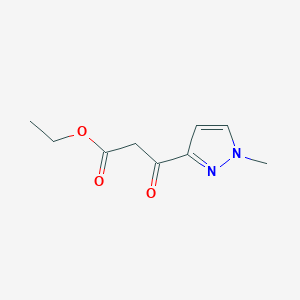

ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate

描述

属性

IUPAC Name |

ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-11(2)10-7/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMSFPCQOVCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958132-55-3 | |

| Record name | ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate, which enables the rapid construction of the pyrazole core . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions or one-pot condensation and oxidation processes. These methods are designed to maximize yield and minimize the use of hazardous reagents, aligning with green chemistry principles.

化学反应分析

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Bromine or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst.

Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

Oxidation: Pyrazolone derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Substituted pyrazoles with different functional groups.

科学研究应用

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate with key analogs, emphasizing substituent effects, synthetic utility, and applications:

Key Observations:

Heterocyclic Influence: Pyrazole derivatives (e.g., 1-methylpyrazol-3-yl/4-yl) are preferred in kinase inhibitor synthesis due to hydrogen-bonding capabilities . In contrast, indole derivatives (e.g., indol-3-yl) are prominent in serotonin receptor modulators . Halogenated analogs (e.g., bromo, iodo) enhance electrophilicity for Suzuki-Miyaura couplings, as seen in ethyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate .

Synthetic Routes: A common method involves condensation of ethyl 3-oxopropanoate derivatives with amines or hydrazines under acidic reflux (e.g., AcOH, 5–20 hours) . Yields vary by substituent steric effects; for example, ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate achieved 42% yield after trituration .

Safety and Handling: While specific data for the target compound is lacking, analogs like ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate require full chemical protective gear and NIOSH-approved respirators due to undefined toxicity .

Market and Applications: Indole-based β-ketoesters (e.g., ethyl 3-(1H-indol-3-yl)-3-oxopropanoate) dominate pharmaceutical markets, with 2020–2025 projections highlighting growth in anticancer applications . Pyrazole derivatives remain niche but critical in kinase inhibitor R&D.

生物活性

Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring, which is known for its capacity to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.2 g/mol

- CAS Number : 1104243-87-9

This compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit succinate dehydrogenase, an enzyme crucial for the tricarboxylic acid cycle (TCA cycle) and energy metabolism in cells. This inhibition can lead to reduced growth rates in various pathogens, making it a candidate for antimicrobial applications.

Antimicrobial Activity

The compound has demonstrated significant antifungal and antibacterial properties. Research indicates that it effectively inhibits the growth of several fungal species and bacteria by disrupting metabolic pathways essential for their survival.

| Pathogen Type | Activity | Mechanism |

|---|---|---|

| Bacteria | Antibacterial | Inhibition of metabolic enzymes |

| Fungi | Antifungal | Inhibition of succinate dehydrogenase |

Case Studies

- Antifungal Efficacy : A study conducted on various fungal strains showed that this compound exhibited potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing comparable potency to established antifungal agents.

- Antibacterial Properties : In another study, the compound was tested against several bacterial pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that it possesses significant antibacterial activity, with effective concentrations leading to bacterial cell death.

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Variants of this compound have also been synthesized to explore modifications that enhance its biological efficacy.

Research Findings

Recent studies have focused on optimizing the structure of pyrazole derivatives to improve their pharmacological profiles. Research has shown that modifications to the pyrazole ring can significantly affect the compound's interaction with biological targets and its overall potency.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate | Antimicrobial | Different substitution on the pyrazole ring |

| Ethyl 3-(difluoromethyl)-pyrazole derivatives | Broad-spectrum antimicrobial | Enhanced enzyme inhibition properties |

常见问题

Q. What are the optimized synthetic routes for ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors and ester derivatives. Key steps include:

- Condensation reactions between 1-methylpyrazole derivatives and β-keto esters under acidic or basic conditions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while alcohols (ethanol/methanol) improve solubility .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and selectivity .

- Catalysts : Bases like triethylamine or K₂CO₃ are used to deprotonate intermediates and accelerate acylation .

Example Protocol:

React 1-methyl-1H-pyrazole-3-carboxylic acid with ethyl acetoacetate in ethanol.

Add catalytic H₂SO₄ and reflux at 70°C for 6 hours.

Purify via column chromatography (hexane:ethyl acetate = 3:1). Expected yield: 65–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) and fragmentation patterns .

Validation Tip: Cross-reference NMR shifts with analogous pyrazole esters (e.g., methyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate) to resolve ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in airtight containers .

- Light Sensitivity : Degrades upon prolonged UV exposure; use amber glassware .

- Hydrolysis Risk : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; maintain neutral pH .

Stability Testing Protocol:

Conduct accelerated stability studies (40°C/75% RH for 6 months).

Monitor purity via HPLC every 30 days .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the β-keto ester moiety in nucleophilic reactions?

Methodological Answer: The β-keto ester’s electrophilic carbonyl groups undergo:

- Enolate Formation : Deprotonation at the α-carbon (using LDA or NaH) enables alkylation or Michael additions .

- Nucleophilic Acyl Substitution : Reacts with amines to form amides or with hydrazines to yield pyrazolones .

- Electronic Effects : The electron-withdrawing pyrazole ring enhances carbonyl reactivity, favoring nucleophilic attacks .

Case Study: Reaction with hydrazine forms 1-methylpyrazol-3-yl hydrazide, confirmed by loss of ester peaks in NMR .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-ester derivatives?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituents on the pyrazole ring). Strategies include:

- Comparative SAR Studies : Test analogs with halogen (Cl/Br) or trifluoromethyl groups for enhanced bioactivity .

- Targeted Assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

Q. What methodologies validate the compound’s potential as a kinase inhibitor in cancer research?

Methodological Answer:

- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify selectivity .

- Cell-Based Assays : Measure IC₅₀ in A549 (lung cancer) or MCF-7 (breast cancer) cell lines via MTT assays .

Key Finding: Ethyl 3-(1-methylpyrazol-3-yl)-3-oxopropanoate derivatives show 40% growth inhibition in A549 cells at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。